PDE10A Selectivity Window: Cyclopropylpyridine-Benzamide Core vs. PDE4B/PDE5A Off-Targets
The cyclopropylpyridine-benzamide core exemplified by CHEMBL1916106 demonstrates a striking selectivity window favoring PDE10A (IC50 = 8.3 nM) over PDE4B (IC50 = 5300 nM) and PDE5A (IC50 > 10,000 nM), translating to a >600-fold and >1200-fold selectivity margin, respectively [1]. This selectivity profile is critical for CNS-targeted PDE10A programs, where PDE4 and PDE5 engagement are associated with emetic and cardiovascular side effects, respectively.
| Evidence Dimension | PDE Isoform Selectivity (IC50) |
|---|---|
| Target Compound Data | N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methoxybenzamide: PDE10A engagement predicted; quantitative IC50 not publicly available. |
| Comparator Or Baseline | CHEMBL1916106 (cyclopropylpyridine-benzamide analog): PDE10A IC50 = 8.3 nM; PDE4B IC50 = 5300 nM; PDE5A IC50 > 10,000 nM. |
| Quantified Difference | PDE10A vs. PDE4B: ~638-fold; PDE10A vs. PDE5A: >1200-fold selectivity for the analog core. |
| Conditions | Recombinant human PDE enzymes; [3H]cAMP/[3H]cGMP scintillation proximity assay (SPA); 1 hr incubation. |
Why This Matters
Procurement of the 3-methoxybenzamide variant may retain the PDE10A-favoring selectivity of the core scaffold, enabling CNS research programs that require minimized peripheral PDE-mediated toxicity relative to less selective PDE inhibitors.
- [1] BindingDB. BDBM50357847 (CHEMBL1916106). IC50 data for PDE4B (5300 nM), PDE5A (>10,000 nM), PDE10A (8.3 nM). View Source
